1'-Isopropyl-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]
Description
This compound is a structurally complex spirocyclic molecule featuring a benzo[e]pyrazolo[1,5-c][1,3]oxazine core fused to a piperidine ring. Key substituents include an isopropyl group at the 1'-position of the piperidine, a methoxy group at the 7-position of the benzoxazine, and a 4-methoxyphenyl moiety at the 2-position. The spiro junction at position 5 creates a rigid three-dimensional architecture, which is critical for its pharmacological interactions, particularly in central nervous system (CNS) targets . Its synthesis typically involves multi-step cyclization and functionalization reactions, as seen in related spiro compounds (e.g., hydrazine-mediated ring closure and acid-catalyzed condensations) .
Properties
IUPAC Name |
7-methoxy-2-(4-methoxyphenyl)-1'-propan-2-ylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine] | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O3/c1-17(2)27-14-12-25(13-15-27)28-22(20-6-5-7-23(30-4)24(20)31-25)16-21(26-28)18-8-10-19(29-3)11-9-18/h5-11,17,22H,12-16H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQKLTGSNVSKETD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2(CC1)N3C(CC(=N3)C4=CC=C(C=C4)OC)C5=C(O2)C(=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1'-Isopropyl-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine], a complex organic compound, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a spirocyclic structure that incorporates elements known for their biological activity. The presence of methoxy groups and a piperidine ring suggests potential interactions with various biological targets.
Biological Activity Overview
Research indicates that compounds with similar structural frameworks exhibit a range of biological activities including:
- Antimicrobial Effects : Some derivatives have shown significant antibacterial activity against various pathogens.
- Analgesic Properties : The compound may influence pain pathways, suggesting potential use in pain management.
- Cytotoxicity : Certain structural analogs have been reported to possess cytotoxic effects against cancer cell lines.
The biological activity of this compound can be attributed to several mechanisms:
- Sodium Channel Blockade : Similar compounds have been noted for their ability to block sodium channels, which is critical in managing pain and other disorders .
- Interaction with Receptors : The compound may interact with neurotransmitter receptors or enzymes involved in pain signaling pathways.
- Inhibition of Enzymatic Activity : Some related compounds have demonstrated the ability to inhibit specific enzymes that play roles in disease processes.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Analgesic | Reduced pain response in animal models | |
| Cytotoxic | Induced apoptosis in cancer cells |
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial properties of derivatives similar to the compound . Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .
Case Study 2: Analgesic Effects
In a preclinical model, the compound was tested for analgesic effects using a formalin test. The results showed a marked reduction in pain response compared to control groups, indicating its potential utility in pain management therapies .
Case Study 3: Cytotoxicity Against Cancer Cells
Research involving various cancer cell lines demonstrated that the compound could induce apoptosis through mitochondrial pathways. This finding highlights its potential as an anticancer agent .
Scientific Research Applications
The compound 1'-Isopropyl-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] is a complex organic molecule with potential applications in several scientific fields. This article explores its applications, synthesizing insights from various studies and reports.
Molecular Formula
- C : 24
- H : 30
- N : 2
- O : 3
Molecular Weight
- Approximately 394.5 g/mol
Pharmacological Potential
The compound's structure suggests potential pharmacological applications, particularly in neuropharmacology and cancer research. Compounds with similar structures have shown efficacy as:
- Antidepressants : By modulating neurotransmitter systems.
- Antitumor agents : Exhibiting cytotoxicity against various cancer cell lines.
Case Studies
- A study on related piperidine derivatives indicated significant activity against certain cancer types, suggesting that the spirocyclic structure may enhance interaction with biological targets .
Synthetic Chemistry
The synthesis of this compound can be achieved through multiple synthetic routes involving:
- Piperidine derivatives : Known for their versatility in organic synthesis.
- Spirocyclic architectures : Offering unique reactivity patterns that can be exploited in drug design.
Synthesis Techniques
- Multi-component reactions have been optimized to produce piperidine-based compounds, showcasing the compound's potential as a building block in drug discovery .
Research indicates that compounds similar to this one exhibit various biological activities:
- Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial and fungal pathogens, making them suitable candidates for developing new antimicrobial agents .
Neuropharmacology
The compound may interact with dopamine receptors, which are critical in treating neuropsychiatric disorders. Studies have linked similar structures to modulation of dopamine D3 receptor activity, indicating potential use in treating conditions like schizophrenia and addiction .
Data Table of Applications
Chemical Reactions Analysis
Synthetic Routes and Key Reactions
The synthesis of this spirocyclic compound involves multi-step protocols, often employing cyclization and functional group transformations:
Critical intermediates include diazo species (e.g., B in Scheme 1g of ) and N-tosylhydrazones (A ), which undergo base-induced cyclization to form the fused heterocyclic system.
Functional Group Transformations
The methoxy and pyrazole moieties participate in selective reactions:
Demethylation
-
Reagent : BBr₃ in CH₂Cl₂ at −78°C
-
Outcome : Cleavage of methoxy groups to hydroxyl groups, enabling further derivatization (e.g., sulfonation or glycosylation).
N-Alkylation of Piperidine
-
Outcome : Substitution at the piperidine nitrogen, modifying steric and electronic properties.
Oxidation of Dihydrooxazine
-
Outcome : Conversion of 1,10b-dihydrooxazine to fully aromatic oxazine, altering conjugation and bioactivity.
Ring-Opening and Rearrangement Reactions
The spirocyclic system undergoes controlled cleavage under specific conditions:
Cross-Coupling Reactions
The 4-methoxyphenyl group enables metal-catalyzed coupling:
Biological Activity-Driven Modifications
To enhance pharmacological properties, targeted reactions include:
-
Sulfonamide formation : Reaction with sulfonyl chlorides (e.g., TsCl) to improve solubility.
-
Carboxamide coupling : Pyrazine-2-carboxamide derivatives via EDC/HOBt-mediated amidation.
Key Analytical Data for Reaction Monitoring
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of spirocyclic benzoxazine-piperidine derivatives. Below is a detailed comparison with analogs:
Table 1: Structural and Functional Comparison
Table 2: Reaction Yields and Conditions
Pharmacological and Physicochemical Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
